

# Molecular structure of *cis*-Dichlorobis(triethylphosphine)platinum(II)

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## Compound of Interest

*cis*-  
Compound Name: *Dichlorobis(triethylphosphine)platinum(II)*  
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An In-depth Technical Guide to the Molecular Structure of *cis*-**Dichlorobis(triethylphosphine)platinum(II)**

## Introduction

**cis-Dichlorobis(triethylphosphine)platinum(II)**, with the chemical formula  $C_{12}H_{30}Cl_2P_2Pt$ , is a square planar coordination complex of platinum in the +2 oxidation state.[1] As a member of the extensive family of platinum(II) phosphine complexes, it serves as a crucial precursor in the synthesis of more intricate platinum compounds and as a catalyst in various organic transformations.[2][3] Its defined stereochemistry and the electronic properties imparted by the triethylphosphine ligands make its structural elucidation a cornerstone for understanding its reactivity and potential applications. This guide provides a detailed exploration of its molecular architecture, grounded in established analytical techniques.

## Synthesis and Isomerization

The synthesis of **cis-Dichlorobis(triethylphosphine)platinum(II)** typically involves the reaction of a suitable platinum(II) precursor with two equivalents of triethylphosphine. A common and effective starting material is potassium tetrachloroplatinate(II) ( $K_2PtCl_4$ ).

The choice of the *cis* isomer as the thermodynamic product is governed by the strong trans effect of the phosphine ligands.[4] The trans effect describes the labilization of ligands trans to

other, strongly-directing ligands. However, in square planar  $d^8$  complexes like this one, phosphines, being strong  $\sigma$ -donors and  $\pi$ -acceptors, are ligands with a high trans influence. While a trans isomer can form, the cis configuration is often the more thermodynamically stable arrangement.[4][5] An equilibrium between the cis and trans isomers can be established, often catalyzed by the presence of excess triethylphosphine ligand.[6]

## Experimental Protocol: Synthesis

- **Preparation of Reactants:** Dissolve potassium tetrachloroplatinate(II) ( $K_2PtCl_4$ ) in a minimal amount of water. Separately, prepare a solution of triethylphosphine ( $PEt_3$ ) in ethanol.
- **Reaction:** Slowly add the triethylphosphine solution to the stirring aqueous solution of  $K_2PtCl_4$  at room temperature. A pale yellow or white precipitate of the product should form.
- **Isolation:** The reaction mixture is stirred for a specified period (e.g., 1-2 hours) to ensure complete reaction.
- **Purification:** The precipitate is collected by vacuum filtration, washed with water, then ethanol, and finally with a non-polar solvent like ether or hexane to remove any unreacted starting materials and byproducts.
- **Drying:** The resulting white to off-white powder is dried under vacuum.[7] The typical melting point of the pure compound is 193-194 °C.[2]

## Definitive Structural Analysis: A Multi-Technique Approach

The precise molecular structure of **cis-Dichlorobis(triethylphosphine)platinum(II)** is determined through a combination of analytical methods, primarily X-ray crystallography for the solid state and spectroscopic techniques like NMR and vibrational spectroscopy for confirmation in solution and corroboration of the solid-state geometry.

## Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state molecular structure, offering precise measurements of bond lengths and angles. The complex exhibits a slightly distorted square-planar geometry around the central platinum(II) ion.[8][9] The two

chloride ligands and the two phosphorus atoms of the triethylphosphine ligands are positioned in a cis arrangement.

While a specific, publicly available crystal structure file for  $\text{cis-PtCl}_2(\text{PEt}_3)_2$  was not identified in the search, data from isostructural compounds and general trends for cis-platinum(II) phosphine complexes provide highly reliable parameters. For instance, a detailed study of the isostructural arsine complex,  $\text{cis-Dichlorobis(triethylarsine)platinum(II)}$ , provides key geometric values that are directly comparable.<sup>[8]</sup>

Parameter	Value (Å or °)	Description
Bond Lengths		
Pt—Cl	~2.35 Å	The distance between the platinum center and the chlorine ligands. <sup>[8]</sup>
Pt—P	~2.23 Å	The distance between the platinum center and the phosphorus atoms of the phosphine ligands. <sup>[8]</sup>
Bond Angles		
Cl—Pt—Cl	~88.7°	The angle between the two chlorine ligands, indicating a cis-geometry. <sup>[8]</sup>
P—Pt—P	~97.9°	The angle between the two phosphorus atoms. The deviation from 90° is due to the steric bulk of the triethylphosphine ligands. <sup>[8]</sup>

Table 1: Key structural parameters for **cis-Dichlorobis(triethylphosphine)platinum(II)** derived from crystallographic data of analogous structures.<sup>[8]</sup>

Caption: 2D representation of the molecular structure of  $\text{cis-PtCl}_2(\text{PEt}_3)_2$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the cis geometry in solution.  $^{31}\text{P}$  and  $^{195}\text{Pt}$  are both NMR-active nuclei that provide critical information. The key diagnostic parameter is the one-bond coupling constant,  $^1J(^{195}\text{Pt}-^{13}\text{P})$ .

- **Causality:** The magnitude of the  $^1J(^{195}\text{Pt}-^{13}\text{P})$  coupling is highly dependent on the amount of s-orbital character in the Pt-P bond. In the trans isomer, the two phosphorus atoms compete for the same platinum orbitals, resulting in a smaller s-orbital contribution to each Pt-P bond and thus a smaller coupling constant (typically  $\sim 2400$  Hz). In the cis isomer, the phosphorus atoms do not compete in the same way, leading to a significantly larger coupling constant.
- **Trustworthiness:** For cis-platinum(II) phosphine complexes, the  $^1J(^{195}\text{Pt}-^{13}\text{P})$  value is consistently in the range of 3400-3800 Hz.<sup>[10]</sup> This large, predictable value serves as a self-validating diagnostic marker for the cis configuration.

## Experimental Protocol: $^{31}\text{P}\{^1\text{H}\}$ NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the complex in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $d_6$ -DMSO) in a 5 mm NMR tube.
- **Instrument Setup:** Place the sample in a high-field NMR spectrometer. Tune the probe to the  $^{31}\text{P}$  frequency.
- **Acquisition:** Acquire a proton-decoupled  $^{31}\text{P}$  spectrum. The resulting spectrum for the pure cis isomer should show a single resonance.
- **Data Analysis:** Observe the central peak flanked by two "satellite" peaks. The separation between these satellite peaks corresponds to the  $^1J(^{195}\text{Pt}-^{13}\text{P})$  coupling constant, which should be approximately 3500 Hz, confirming the cis geometry.<sup>[10]</sup>

## Vibrational Spectroscopy (FT-IR and Raman)

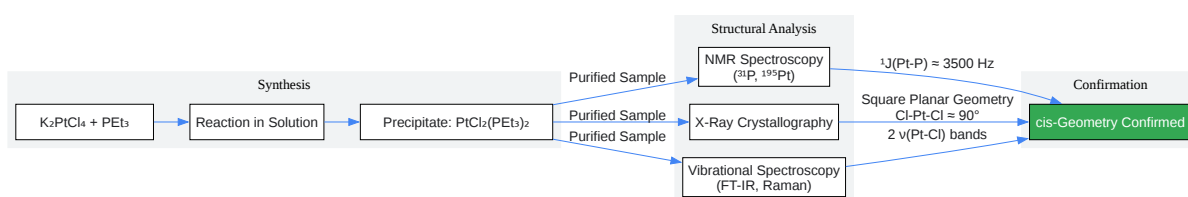
Vibrational spectroscopy provides further evidence for the cis geometry based on molecular symmetry. The cis isomer has  $C_{2v}$  point group symmetry, while the trans isomer belongs to the  $D_{2h}$  point group.<sup>[5]</sup> Group theory predicts a different number of infrared (IR) and Raman active Pt-Cl and Pt-P stretching modes for each isomer.

- $\text{cis-PtCl}_2(\text{PEt}_3)_2$  ( $C_{2v}$  symmetry): Two Pt-Cl stretching modes are expected to be active in both IR and Raman spectra.
- $\text{trans-PtCl}_2(\text{PEt}_3)_2$  ( $D_{2h}$  symmetry): Due to the center of inversion, only one Pt-Cl stretching mode is IR active, and one is Raman active (Rule of Mutual Exclusion).

Observing two distinct Pt-Cl stretching bands in the far-IR spectrum (typically in the 300-350  $\text{cm}^{-1}$  region) is a strong indication of the cis configuration.[5]

## Workflow for Structural Characterization

The comprehensive characterization of the complex follows a logical progression from synthesis to definitive structural proof.



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Caption: Experimental workflow for the synthesis and structural validation.

## Conclusion

The molecular structure of **cis-Dichlorobis(triethylphosphine)platinum(II)** is definitively established as a distorted square planar complex. This conclusion is not based on a single piece of evidence but on the powerful synergy of X-ray crystallography, which reveals the precise solid-state geometry, and spectroscopic techniques like NMR and FT-IR/Raman, which

confirm the cis configuration through unique and predictable electronic and vibrational signatures. This multi-faceted approach provides the robust, self-validating characterization required in modern chemical research.

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